4-(4-Methyl-3-nitrophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-3-nitrophenoxy)piperidine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-nitrophenoxy)piperidine typically involves the reaction of 4-methyl-3-nitrophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrophenol derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-3-nitrophenoxy)piperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-Methyl-3-aminophenoxy)piperidine .
Scientific Research Applications
4-(4-Methyl-3-nitrophenoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . These interactions can modulate different biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-4-nitrophenoxy)piperidine: Similar structure but different positioning of the methyl and nitro groups.
4-(4-Methyl-2-nitrophenoxy)piperidine: Another isomer with a different arrangement of substituents.
Uniqueness
4-(4-Methyl-3-nitrophenoxy)piperidine is unique due to its specific arrangement of the methyl and nitro groups, which can influence its chemical reactivity and biological activity . This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(4-methyl-3-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-2-3-11(8-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |
InChI Key |
ZQBJSMFSBLGUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.